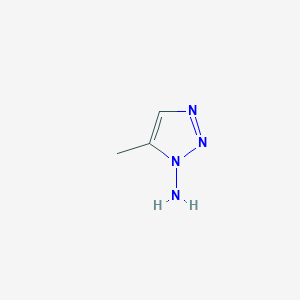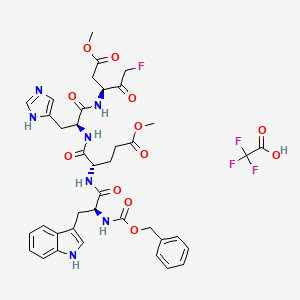
Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CASPASE-1 INHIBITOR TFA SALT is a synthetic compound designed to inhibit the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. Caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) by cleaving their inactive precursors into active forms . The inhibition of caspase-1 is of significant interest in the treatment of various inflammatory and autoimmune diseases, as well as in the study of cell death mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CASPASE-1 INHIBITOR TFA SALT typically involves the use of peptide substrates that are modified to include a trifluoroacetate (TFA) salt. One common synthetic route involves the use of the peptide sequence YVAD (tyrosine-valine-alanine-aspartate) conjugated with a chloromethyl ketone (CMK) group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents like trifluoroacetic acid (TFA) to achieve the desired salt form .
Industrial Production Methods: Industrial production of CASPASE-1 INHIBITOR TFA SALT involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: CASPASE-1 INHIBITOR TFA SALT primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloromethyl ketone. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can displace the chloromethyl group.
Hydrolysis Reactions: The compound can be hydrolyzed in the presence of water and a suitable catalyst, leading to the formation of carboxylic acids and other by-products.
Major Products Formed: The major products formed from these reactions include modified peptides and small molecules that retain the inhibitory activity against caspase-1. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
CASPASE-1 INHIBITOR TFA SALT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tool to study the mechanisms of peptide synthesis and modification.
- Employed in the development of new synthetic methodologies for peptide-based inhibitors .
Biology:
- Utilized to investigate the role of caspase-1 in the inflammatory response and apoptosis.
- Helps in understanding the molecular mechanisms underlying various diseases, including autoimmune disorders and neurodegenerative diseases .
Medicine:
- Explored as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Investigated for its role in reducing the severity of sepsis and other systemic inflammatory conditions .
Industry:
- Applied in the development of diagnostic assays for detecting caspase-1 activity in biological samples.
- Used in the production of research reagents and kits for studying cell death and inflammation .
Wirkmechanismus
CASPASE-1 INHIBITOR TFA SALT exerts its effects by binding to the active site of caspase-1, thereby preventing the cleavage of its substrates. The inhibitor forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme. This inhibition blocks the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and cell death .
Molecular Targets and Pathways:
Caspase-1: The primary target of the inhibitor, responsible for the cleavage of pro-inflammatory cytokines.
Inflammasomes: Multiprotein complexes that activate caspase-1 in response to pathogenic and danger signals.
Vergleich Mit ähnlichen Verbindungen
CASPASE-1 INHIBITOR TFA SALT is unique in its high specificity and potency against caspase-1 compared to other caspase inhibitors. Similar compounds include:
Ac-YVAD-cmk: Another potent and irreversible inhibitor of caspase-1, but with different peptide sequences and functional groups.
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, including caspase-1, but with lower specificity.
These compounds differ in their chemical structure, mechanism of action, and therapeutic applications, highlighting the uniqueness of CASPASE-1 INHIBITOR TFA SALT in terms of its specificity and efficacy .
Eigenschaften
Molekularformel |
C39H43F4N7O12 |
|---|---|
Molekulargewicht |
877.8 g/mol |
IUPAC-Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H42FN7O10.C2HF3O2/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22;3-2(4,5)1(6)7/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52);(H,6,7)/t27-,28-,29-,30-;/m0./s1 |
InChI-Schlüssel |
SFRXBVMCPSZZHE-IEGYNWRZSA-N |
Isomerische SMILES |
COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


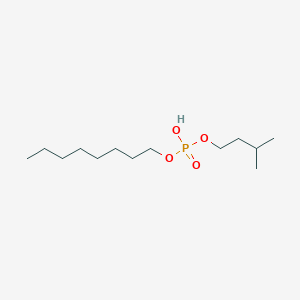
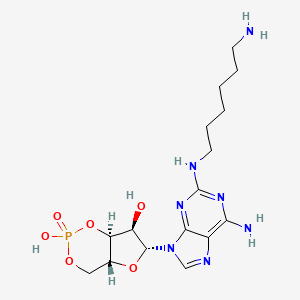
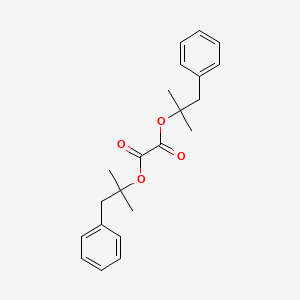
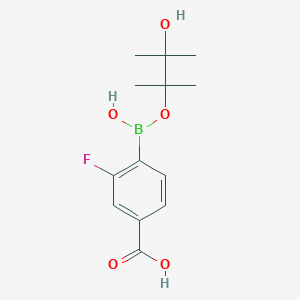

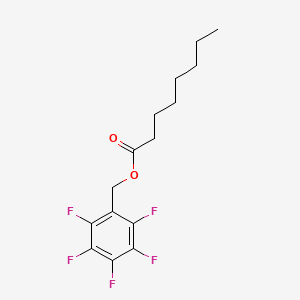

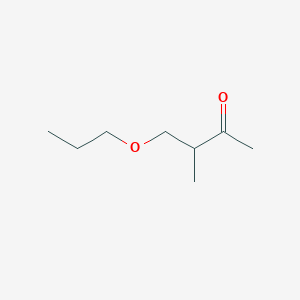

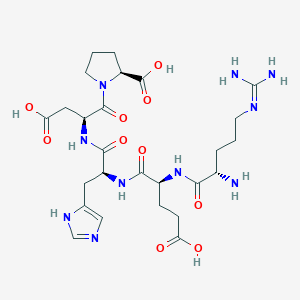
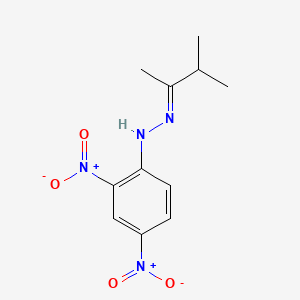
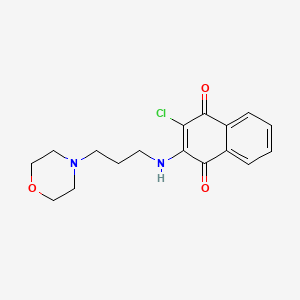
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
